molecular formula C16H27N5 B15048117 5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B15048117
M. Wt: 289.42 g/mol
InChI Key: VENYSQYLPGGHEU-UHFFFAOYSA-N
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Description

5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole derivative with 3-methyl-1-propyl-1H-pyrazol-4-yl)methyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives. Its multiple methyl and propyl groups may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C16H27N5/c1-6-7-20-11-15(14(5)18-20)9-17-16-8-13(4)21(19-16)10-12(2)3/h8,11-12H,6-7,9-10H2,1-5H3,(H,17,19)

InChI Key

VENYSQYLPGGHEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)CC(C)C

Origin of Product

United States

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